N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS No.: 2034242-12-9
Cat. No.: VC7023183
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034242-12-9 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-11-12(2)24-17(19-11)20-16(21)14-3-4-15(18-9-14)23-10-13-5-7-22-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | MOVOVNZSUUVFMC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)C |
Introduction
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmaceutical applications. This compound features a thiazole ring and a pyridine carboxamide, which are crucial for its biological activity. The synthesis and characterization of this compound are well-documented in chemical databases and research articles, highlighting its relevance in drug development.
Synthesis Methods
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step chemical reactions. These reactions often require controlled conditions, including precise temperature and pH adjustments, to ensure high yields and purity. Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to monitor the progress and purity of the reactions.
Synthesis Steps
-
Starting Materials: Thiazole derivatives and pyridine carboxamides are commonly used as starting materials.
-
Reaction Conditions: Controlled temperature and pH are crucial for optimal yields.
-
Analytical Techniques: NMR and HPLC are employed for monitoring and purification.
Potential Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is of interest in medicinal chemistry due to its potential interactions with biological targets. Compounds with similar structures often exhibit activity against various biological targets, suggesting potential therapeutic applications.
Potential Therapeutic Areas
-
Pharmaceutical Applications: The compound's structure suggests potential activity in drug development.
-
Biological Targets: Similar compounds have shown activity against various biological targets.
Research Findings and Future Directions
While the exact mechanism of action for N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is not fully elucidated, research indicates that compounds with similar structures can exhibit significant biological activity. This suggests that further studies are warranted to explore its therapeutic potential fully.
Future Research Directions
-
Mechanism of Action Studies: In-depth studies to understand how the compound interacts with biological targets.
-
Structure Optimization: Further modification of the compound to enhance its biological activity.
-
In Vivo Studies: Animal studies to assess efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume